molecular formula C7H13NO2 B13070722 2-(1-Amino-2-methylcyclobutyl)acetic acid

2-(1-Amino-2-methylcyclobutyl)acetic acid

Cat. No.: B13070722
M. Wt: 143.18 g/mol
InChI Key: PRZOQFFESSKZCE-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylcyclobutyl)acetic acid is an organic compound characterized by a cyclobutyl ring substituted with an amino group and a methyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylcyclobutyl)acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines under suitable conditions.

    Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions involving carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylcyclobutyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(1-Amino-2-methylcyclobutyl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-methylcyclopropyl)acetic acid
  • 2-(1-Amino-2-methylcyclopentyl)acetic acid
  • 2-(1-Amino-2-methylcyclohexyl)acetic acid

Uniqueness

2-(1-Amino-2-methylcyclobutyl)acetic acid is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(1-amino-2-methylcyclobutyl)acetic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-3-7(5,8)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

PRZOQFFESSKZCE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(CC(=O)O)N

Origin of Product

United States

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